2-({3-ethyl-6-methyl-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(naphthalen-1-yl)acetamide
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Overview
Description
2-({3-ethyl-6-methyl-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(naphthalen-1-yl)acetamide is an organic heterobicyclic compound. It is characterized by its complex structure, which includes a thieno[3,2-d]pyrimidin-2-yl group and a naphthalen-1-ylacetamide moiety.
Mechanism of Action
Mode of Action
The presence of a thieno[3,2-d]pyrimidin-2-yl group suggests potential interactions with various enzymes and receptors .
Biochemical Pathways
Given its complex structure, it is likely to interact with multiple pathways, potentially influencing a wide range of biological processes .
Pharmacokinetics
Its bioavailability, half-life, and clearance rate remain unknown .
Preparation Methods
The synthesis of 2-({3-ethyl-6-methyl-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(naphthalen-1-yl)acetamide involves multiple stepsThe reaction conditions often require specific reagents and catalysts to ensure the desired product is obtained with high yield and purity .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
2-({3-ethyl-6-methyl-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(naphthalen-1-yl)acetamide has several scientific research applications In chemistry, it is used as a building block for the synthesis of more complex moleculesIn medicine, it is being investigated for its potential therapeutic effects, particularly in the treatment of certain diseases .
Comparison with Similar Compounds
When compared to similar compounds, 2-({3-ethyl-6-methyl-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(naphthalen-1-yl)acetamide stands out due to its unique structure and potential applications. Similar compounds include other thieno[3,2-d]pyrimidin-2-yl derivatives and naphthalen-1-ylacetamide analogs. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties .
Biological Activity
The compound 2-({3-ethyl-6-methyl-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(naphthalen-1-yl)acetamide is a thienopyrimidine derivative that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
This compound features a complex structure characterized by a thieno[3,2-d]pyrimidine core linked to a naphthalene moiety via an acetamide group. The molecular formula is C18H17N3O4S2 with a molecular weight of approximately 403.4753 g/mol. The presence of sulfur and nitrogen heteroatoms contributes to its diverse biological activities.
The biological activity of thienopyrimidine derivatives often involves interactions with specific biological targets such as enzymes or receptors. For this compound:
- Enzyme Inhibition : It has been reported that similar thienopyrimidine compounds can inhibit enzymes involved in purine biosynthesis, specifically GARFTase and AICARFTase, which are crucial for nucleotide synthesis in cancer cells .
- Antitumor Activity : The compound's structure suggests it may exhibit anticancer properties by inducing apoptosis in tumor cells and inhibiting cell proliferation through various pathways.
Anticancer Activity
Recent studies have evaluated the anticancer potential of related thienopyrimidine compounds. For example:
- Cell Line Testing : Compounds with similar structures have shown significant cytotoxic effects against various cancer cell lines such as MCF7 (breast cancer), NCI-H460 (lung cancer), and SF-268 (brain cancer) with IC50 values ranging from 3.79 µM to 42.30 µM .
Compound | Cell Line | IC50 (µM) |
---|---|---|
Thienopyrimidine A | MCF7 | 3.79 |
Thienopyrimidine B | NCI-H460 | 12.50 |
Thienopyrimidine C | SF-268 | 42.30 |
Mechanistic Insights
In vitro assays have demonstrated that the compound inhibits key metabolic pathways in cancer cells:
- Dual Inhibition : The compound has been noted to inhibit both GARFTase and AICARFTase with Ki values of 2.97 µM and 9.48 µM respectively, indicating its potential as a targeted antitumor agent .
Study on Similar Thienopyrimidines
A study explored a series of thieno[2,3-d]pyrimidine analogs that were evaluated for their dual targeting capabilities in cancer treatment:
- Results : These analogs exhibited promising results in inhibiting tumor growth in vivo, suggesting that structural modifications could enhance their efficacy against specific cancer types .
Clinical Relevance
The therapeutic implications of this compound extend beyond oncology:
- Antimicrobial Activity : Some derivatives have shown activity against bacterial strains, indicating potential applications in treating infections alongside their anticancer properties.
Properties
IUPAC Name |
2-[(3-ethyl-6-methyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-naphthalen-1-ylacetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O2S2/c1-3-24-20(26)19-17(11-13(2)28-19)23-21(24)27-12-18(25)22-16-10-6-8-14-7-4-5-9-15(14)16/h4-10,13H,3,11-12H2,1-2H3,(H,22,25) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDMDLTAULKIFEM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C2=C(CC(S2)C)N=C1SCC(=O)NC3=CC=CC4=CC=CC=C43 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O2S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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